molecular formula C8H5F3N2O2 B8681003 7-trifluoromethyl-1H-pyrido[2,3-b][1,4]oxazin-2-one

7-trifluoromethyl-1H-pyrido[2,3-b][1,4]oxazin-2-one

Cat. No. B8681003
M. Wt: 218.13 g/mol
InChI Key: ICSBJBHENLNVDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-trifluoromethyl-1H-pyrido[2,3-b][1,4]oxazin-2-one is a useful research compound. Its molecular formula is C8H5F3N2O2 and its molecular weight is 218.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-trifluoromethyl-1H-pyrido[2,3-b][1,4]oxazin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-trifluoromethyl-1H-pyrido[2,3-b][1,4]oxazin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

7-trifluoromethyl-1H-pyrido[2,3-b][1,4]oxazin-2-one

Molecular Formula

C8H5F3N2O2

Molecular Weight

218.13 g/mol

IUPAC Name

7-(trifluoromethyl)-1H-pyrido[2,3-b][1,4]oxazin-2-one

InChI

InChI=1S/C8H5F3N2O2/c9-8(10,11)4-1-5-7(12-2-4)15-3-6(14)13-5/h1-2H,3H2,(H,13,14)

InChI Key

ICSBJBHENLNVDC-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NC2=C(O1)N=CC(=C2)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a 10 ml flask, (3-nitro-5-trifluoromethyl-pyridin-2-yloxy)-acetic acid methyl ester (84 mg, 0.30 mmol) was dissolved in concentrated hydrochloric acid (1.5 ml) and then tin tetrachloride (227 mg, 1.2 mmol) was added thereto. The mixture was stirred for 30 minutes at 80□. After completion of the reaction, water was added thereto at room temperature and the mixture was extracted with a solvent of methanol: dichloromethane=1:9. The combined organic layer was dried over anhydrous sodium sulfate (Na2SO4), filtered and evaporated under reduced pressure. The residue was purified by column chromatography on silica eluting with a solvent of methanol:dichloromethane=1:50. The fractions containing the product were collected and evaporated to obtain white solid (40 mg, 62%).
Name
(3-nitro-5-trifluoromethyl-pyridin-2-yloxy)-acetic acid methyl ester
Quantity
84 mg
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
solvent
Reaction Step One
Quantity
227 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Yield
62%

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